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Compound of Interest

Compound Name:
tert-Butyl 3-(tosyloxy)pyrrolidine-1-

carboxylate

Cat. No.: B027675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a pivotal chiral building block in

contemporary medicinal chemistry. Its stereospecific configuration and the presence of a good

leaving group (tosylate) make it an invaluable intermediate in the asymmetric synthesis of a

variety of pharmacologically active molecules. This technical guide provides a comprehensive

overview of its chemical and physical properties, a detailed experimental protocol for its

synthesis, and its significant applications in the development of antiviral drugs, specifically HIV

and HCV protease inhibitors.

Chemical and Physical Properties
(S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a white to off-white solid at room

temperature. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen

allows for controlled reactions at the C3 position. The tosylate group at the C3 position serves

as an excellent leaving group, facilitating nucleophilic substitution reactions with inversion of

stereochemistry, a critical step in the synthesis of specific stereoisomers of drug molecules.

Table 1: Chemical and Physical Properties of (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-
carboxylate
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Property Value Reference

Molecular Formula C₁₆H₂₃NO₅S [1]

Molecular Weight 341.42 g/mol [1]

Appearance White to off-white solid

Melting Point 62-65 °C [2]

Solubility

Soluble in methanol,

dichloromethane, and other

common organic solvents.

[3][4]

Storage Temperature 2-8°C [3]

Experimental Protocols
Synthesis of (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-
carboxylate
This protocol details the synthesis of the title compound from its precursor, (S)-N-Boc-3-

hydroxypyrrolidine.

Materials:

(S)-N-Boc-3-hydroxypyrrolidine

p-Toluenesulfonyl chloride (TsCl)

Triethylamine (TEA) or Pyridine

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:

To a solution of (S)-N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dichloromethane

(DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5

equivalents).

Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to

the reaction mixture while maintaining the temperature at 0 °C.

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

Stir for an additional 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate

solution.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate

gradient to yield pure (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

Workflow for the Synthesis of (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate:

Start:
(S)-N-Boc-3-hydroxypyrrolidine

in DCM at 0°C
Add Triethylamine Add p-Toluenesulfonyl

chloride solution Stir at 0°C Stir at Room
Temperature Monitor by TLC Quench with

aq. NaHCO3 Extract with DCM Wash with Brine Dry over
Na2SO4 Concentrate Purify by Column

Chromatography

Product:
(S)-tert-butyl 3-(tosyloxy)pyrrolidine-

1-carboxylate

Click to download full resolution via product page
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Caption: Synthetic workflow for (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

Characterization Data
The structure and purity of the synthesized compound can be confirmed by spectroscopic

methods.

Table 2: Spectroscopic Data for (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Technique Data

¹H NMR (CDCl₃)

δ (ppm): 7.78 (d, 2H), 7.35 (d, 2H), 4.95-4.85

(m, 1H), 3.65-3.40 (m, 4H), 2.45 (s, 3H), 2.10-

1.95 (m, 2H), 1.45 (s, 9H).

¹³C NMR (CDCl₃)
δ (ppm): 154.2, 145.0, 133.8, 130.0, 127.8,

80.5, 79.8, 51.0, 44.2, 33.5, 28.4, 21.6.

Applications in Drug Development
(S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a critical chiral intermediate in the

synthesis of several antiviral drugs, most notably the HIV protease inhibitor Darunavir and the

HCV protease inhibitor Telaprevir. The defined stereochemistry at the C3 position of the

pyrrolidine ring is essential for the high potency and selectivity of these drugs.

Role in the Synthesis of HIV Protease Inhibitors (e.g.,
Darunavir)
Darunavir is a second-generation HIV-1 protease inhibitor that is highly effective against both

wild-type and multidrug-resistant strains of the virus. The synthesis of Darunavir utilizes (S)-

tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate to introduce the chiral amine component,

which is crucial for its binding to the active site of the HIV protease.

HIV Replication Cycle and the Role of Protease:

The Human Immunodeficiency Virus (HIV) replicates by integrating its genetic material into the

host cell's DNA.[5] The viral genes are then transcribed and translated into long polyprotein
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chains. The HIV protease enzyme is responsible for cleaving these polyproteins into smaller,

functional proteins, which are essential for the assembly of new, infectious virions.[5][6]

Mechanism of Action of Darunavir:

Darunavir is a competitive inhibitor of the HIV protease. It binds to the active site of the

enzyme, preventing the cleavage of the viral polyproteins. This disruption of the viral replication

cycle results in the production of immature, non-infectious viral particles.
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Caption: HIV replication cycle and the inhibitory action of Darunavir.
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Role in the Synthesis of HCV Protease Inhibitors (e.g.,
Telaprevir)
Telaprevir is a direct-acting antiviral drug used for the treatment of Hepatitis C. It is a potent

inhibitor of the HCV NS3/4A serine protease. The synthesis of Telaprevir also relies on chiral

intermediates derived from (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate to achieve

the correct stereochemistry required for its antiviral activity.

HCV Replication Cycle and the Role of NS3/4A Protease:

The Hepatitis C Virus (HCV) is an RNA virus that replicates in the cytoplasm of host liver cells.

[7] Upon entry, the viral RNA is translated into a single large polyprotein. The viral NS3/4A

protease is a key enzyme that cleaves this polyprotein at multiple sites to release functional

viral proteins necessary for viral replication and assembly.[8]

Mechanism of Action of Telaprevir:

Telaprevir is a covalent, reversible inhibitor of the HCV NS3/4A protease. It forms a stable, yet

reversible, bond with the active site serine residue of the protease, thereby blocking its

function. This inhibition of polyprotein processing prevents the formation of the viral replication

complex and ultimately halts the production of new HCV particles.[9]
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Caption: HCV replication cycle and the inhibitory action of Telaprevir.

Conclusion
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(S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a cornerstone of modern asymmetric

synthesis in drug development. Its well-defined stereochemistry and versatile reactivity make it

an indispensable tool for the construction of complex and highly potent pharmaceutical agents.

The successful development of antiviral drugs like Darunavir and Telaprevir underscores the

critical importance of this chiral building block in addressing significant global health

challenges. Further exploration of its synthetic utility is likely to lead to the discovery of new and

improved therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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